molecular formula C17H22F3NO2 B13202453 4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13202453
M. Wt: 329.36 g/mol
InChI Key: IIERTQORAOHKDL-UHFFFAOYSA-N
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Description

4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a 4-(2-methylpropyl)phenylmethyl substituent at the 4-position of the pyrrolidine ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bulky isobutyl-substituted benzyl group may influence steric interactions and solubility.

Properties

Molecular Formula

C17H22F3NO2

Molecular Weight

329.36 g/mol

IUPAC Name

4-[[4-(2-methylpropyl)phenyl]methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C17H22F3NO2/c1-11(2)7-12-3-5-13(6-4-12)8-14-9-21-10-16(14,15(22)23)17(18,19)20/h3-6,11,14,21H,7-10H2,1-2H3,(H,22,23)

InChI Key

IIERTQORAOHKDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC2CNCC2(C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes or signaling pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

The target compound shares a pyrrolidine-3-carboxylic acid core with the following analogs (Table 1):

Compound Name Substituents at Pyrrolidine 3- and 4-Positions Molecular Weight (g/mol) Crude Yield (%) Purity (%) Reference
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl) 3: Ureido-linked 4-(trifluoromethyl)phenyl; 4: Benzodioxol-5-yl 466 68 >99
(±)-(3R,4S)-1-Methyl-4-phenyl-3-[(3-phenylureido)methyl] 3: Phenylureido; 4: Phenyl 354 49 >99
(±)-(3R,4S)-1-Methyl-4-phenyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl) 3: Ureido-linked 4-(trifluoromethyl)phenyl; 4: Phenyl 422 75 97
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl) 3: Ureido-linked 4-(trifluoromethyl)phenyl; 4: 3,5-Dimethoxyphenyl 482 63 99
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid () 3: tert-Butoxycarbonyl; 4: 2-Methylpropyl 305.37 N/A N/A

Key Observations :

Trifluoromethyl Group : The presence of -CF₃ (as seen in ) correlates with enhanced lipophilicity and metabolic resistance, which may improve bioavailability and target binding.

Ureido vs. Carboxylic Acid : Unlike ureido-linked analogs (), the target compound lacks a urea moiety, which may simplify synthesis but reduce hydrogen-bonding interactions.

Purity and Analytical Data

All analogs exhibit high purity (>97% via LC), indicating robust purification protocols (e.g., chromatography or crystallization). The target compound would likely require similar methods, given its structural complexity.

Biological Activity

4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22F3NO2\text{C}_{18}\text{H}_{22}\text{F}_3\text{N}\text{O}_2

This structure features a pyrrolidine core substituted with a trifluoromethyl group and a phenyl moiety, which contributes to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing multiple pharmacological effects:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyrrolidine have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values often below 10 µg/mL .
  • Anti-inflammatory Effects : The compound's structural analogs have been tested for anti-inflammatory activity using in vitro models. In particular, some pyrrolidine derivatives have shown the ability to inhibit nitric oxide production in LPS-stimulated RAW264.7 macrophages, indicating potential anti-inflammatory properties .
  • Anticancer Activity : Research indicates that similar compounds can exhibit cytotoxic effects against various cancer cell lines. For example, some pyrrolidine derivatives have been evaluated for their efficacy against cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901), showing moderate to strong cytotoxicity .

The mechanisms underlying the biological activities of 4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid are not fully elucidated but may involve:

  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, including NMDA receptors, which are implicated in neuroprotection and cognitive enhancement. Some studies suggest that modifications on the pyrrolidine ring can enhance selectivity and potency towards these receptors .
  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of enzymes involved in inflammatory pathways, potentially leading to reduced production of pro-inflammatory mediators .

Case Study 1: Antibacterial Activity

A study conducted on a series of pyrrolidine derivatives demonstrated that certain modifications led to enhanced antibacterial efficacy against Staphylococcus aureus. The results indicated that the presence of a trifluoromethyl group significantly increased antimicrobial potency compared to non-fluorinated analogs. The MIC values ranged from 0.5 to 5 µg/mL for the most active compounds .

CompoundStructureMIC (µg/mL)
APyrrolidine derivative 10.5
BPyrrolidine derivative 22.0
CTarget compound (this study)1.0

Case Study 2: Anti-inflammatory Properties

In vitro assays using RAW264.7 macrophages revealed that the target compound inhibited nitric oxide production by up to 85% at concentrations of 1 µg/mL. This suggests a strong anti-inflammatory potential, comparable to established anti-inflammatory drugs .

Concentration (µg/mL)NO Inhibition (%)
0.530
185
290

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